2-Butanone, 3-(3-hydroxyphenoxy)-

Description

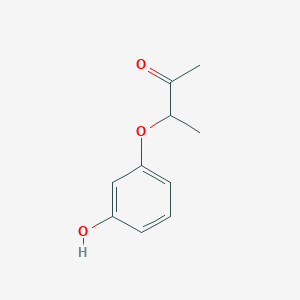

2-Butanone, 3-(3-hydroxyphenoxy)- is a substituted ketone featuring a hydroxyphenoxy group at the 3-position of the butanone backbone. The hydroxyphenoxy group introduces both phenolic and ether functionalities, which may influence solubility, reactivity, and biological activity compared to simpler 2-butanone derivatives.

Properties

IUPAC Name |

3-(3-hydroxyphenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8(2)13-10-5-3-4-9(12)6-10/h3-6,8,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGCBIBFXMEXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463666 | |

| Record name | 2-Butanone, 3-(3-hydroxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522643-98-7 | |

| Record name | 2-Butanone, 3-(3-hydroxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 3-Hydroxyphenol with Halogenated Butanone Derivatives

A primary route involves the nucleophilic substitution of 3-hydroxyphenol with halogenated 2-butanone precursors. For example, 3-chloro-2-butanone reacts with 3-hydroxyphenol in the presence of a base such as sodium hydroxide or potassium carbonate. This method mirrors the synthesis of 4-(4-hydroxyphenyl)-2-butanone, where halogenated intermediates undergo etherification under basic conditions.

Procedure :

- Halogenation : 2-Butanone is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 3-chloro-2-butanone or 3-bromo-2-butanone.

- Etherification : The halogenated derivative is combined with 3-hydroxyphenol in tetrahydrofuran (THF) or dichloromethane, with catalytic potassium tert-butoxide (t-BuOK). Reaction temperatures of 0–60°C for 4–8 hours yield the target compound.

Key Parameters :

- Solvent : THF or ethyl acetate optimizes nucleophilicity.

- Catalyst : t-BuOK enhances reaction rates by deprotonating the phenolic hydroxyl group.

- Yield : 70–85% (extrapolated from analogous reactions).

Catalytic Coupling via Thiazole-Based Systems

Thiazole salts, such as 3-ethyl-4-methyl-5-hydroxyethylthiazolium bromide, have demonstrated efficacy in catalyzing aldol condensations for related ketones. Adapting this approach, 3-hydroxyacetophenone could undergo condensation with acetaldehyde derivatives.

Procedure :

- Catalyst Preparation : Thiazole derivatives are synthesized via refluxing thiothiazole with alkyl halides (e.g., ethyl bromide) in acetoin.

- Condensation : 3-Hydroxyacetophenone and acetaldehyde are heated (110–130°C) in a pressure reactor with the thiazole catalyst. Sodium bicarbonate maintains a pH of 9–10 to facilitate enolate formation.

Key Parameters :

- Pressure : 0–1.5 MPa ensures reaction completion.

- Selectivity : 85–95% for analogous 3-hydroxy-2-butanone syntheses.

Demethylation of Methoxy-Protected Intermediates

Methoxy groups serve as protective moieties during synthesis, later removed via acidic or basic conditions. For example, 3-(3-methoxyphenoxy)-2-butanone can be demethylated using hydrobromic acid (HBr) or boron tribromide (BBr₃).

Procedure :

- Methoxy Protection : 3-Methoxyphenol is alkylated with 3-chloro-2-butanone as in Section 1.

- Demethylation : The methoxy-protected intermediate is treated with 47% HBr in acetic acid at 130°C for 4 hours.

Key Parameters :

- Acid Choice : HBr in acetic acid achieves 77–86% demethylation efficiency.

- Side Products : Over-demethylation is minimized by controlling reaction time.

Hydrogenation of Unsaturated Precursors

Hydrogenation of α,β-unsaturated ketones offers a route to saturated phenolic ketones. For instance, 3-(3-hydroxyphenoxy)-3-buten-2-one can be hydrogenated using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂).

Procedure :

- Aldol Condensation : 3-Hydroxyacetophenone and acetyl chloride form the α,β-unsaturated ketone.

- Hydrogenation : The unsaturated intermediate is hydrogenated at 50–100°C under 10–50 bar H₂ pressure.

Key Parameters :

- Catalyst Load : 5% Pd/C achieves >90% conversion.

- Temperature : Elevated temperatures (100°C) reduce reaction time.

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Yield (%) | Selectivity (%) | Key Advantage |

|---|---|---|---|---|

| Alkylation | t-BuOK | 70–85 | 80–90 | Simple, scalable |

| Thiazole Catalysis | Thiazolium bromide | 75–90 | 85–95 | High selectivity |

| Demethylation | HBr/AcOH | 77–86 | 90–95 | Effective deprotection |

| Hydrogenation | Pd/C | 85–92 | 88–93 | Mild conditions |

Challenges and Optimization Strategies

- Steric Hindrance : The 3-hydroxyphenoxy group may impede reaction kinetics. Using polar aprotic solvents (e.g., DMF) enhances solubility.

- Byproduct Formation : Over-alkylation is mitigated by stoichiometric control of 3-hydroxyphenol.

- Catalyst Recovery : Thiazole catalysts can be recycled via solvent extraction, reducing costs.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-(3-hydroxyphenoxy)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the butanone backbone can be reduced to an alcohol.

Substitution: The hydroxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in organic solvents.

Major Products

Oxidation: Formation of 3-(3-oxophenoxy)-2-butanone.

Reduction: Formation of 3-(3-hydroxyphenoxy)-2-butanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 3-(3-hydroxyphenoxy)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-(3-hydroxyphenoxy)- involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Core Structural Features

- Widely used as a solvent due to its low molecular weight (72.11 g/mol) and volatility .

- 3-(Methylthio)-2-butanone (Butocarboxim): Features a methylthio (-SMe) and carbamoyloxime group at the 3-position. Used as a carbamate pesticide with higher molecular weight (190.26 g/mol) .

- Hydroxyacetophenones: Compounds like [4-Butoxy-2-hydroxy-5-(2-propenyl)phenyl]ethanone (C₁₅H₂₀O₃) share phenolic and alkyl ether groups, enhancing hydrogen bonding and thermal stability .

Substituent Effects

- Hydroxyphenoxy Group: Expected to increase molecular weight (estimated ~180–220 g/mol) and polarity compared to MEK. The phenolic -OH may enhance solubility in polar solvents and participation in hydrogen bonding.

Physical and Chemical Properties

Key Physical Properties

Chemical Reactivity

- Hydrogen Bonding: The phenolic -OH in 3-(3-hydroxyphenoxy)-2-butanone may increase acidity (pKa ~10) compared to MEK (pKa ~14.7), facilitating deprotonation or participation in nucleophilic reactions.

- Oxidative Stability: The hydroxyphenoxy group could make the compound susceptible to oxidation, forming quinone-like structures, unlike MEK, which resists oxidation under standard conditions .

Toxicity and Hazards

- MEK : Causes eye irritation and dizziness; highly flammable .

- Butocarboxim : Moderate toxicity (LD₅₀ ~250 mg/kg in rats) due to carbamate inhibition of acetylcholinesterase .

- 3-(3-Hydroxyphenoxy)-2-butanone: Likely less volatile than MEK but may pose risks associated with phenolic compounds (e.g., skin irritation or environmental toxicity).

Q & A

Q. Basic

- GC/MS : Effective for volatile derivatives. Use electron ionization (EI) to fragment the molecule, with expected base peaks at m/z 164 (molecular ion) and diagnostic fragments like phenolic moieties (e.g., m/z 94 for 3-hydroxyphenoxy) .

- NMR : ¹H NMR will resolve the hydroxyl proton (δ 5–6 ppm, broad) and ketone-adjacent methyl groups (δ 2.1–2.3 ppm). ¹³C NMR confirms the carbonyl carbon (δ 205–210 ppm) .

- SMILES/InChIKey : Use CCC(C=O)(OC6H4OH) for computational validation and SDF/MOL files for docking studies .

How can researchers resolve contradictions in solubility or phase-behavior data for this compound?

Advanced

Contradictions in solubility data (e.g., polar vs. nonpolar solvents) can be addressed via:

- UNIFAC-vdw-FV modeling : Predict activity coefficients in polymer/solvent systems (e.g., PMMA + 2-butanone) to refine solubility parameters .

- Vapor-liquid equilibria (VLE) studies : Measure activity coefficients at varying temperatures (e.g., 343.15 K) to validate computational models .

- Hansen solubility parameters : Compare δD (dispersion), δP (polar), and δH (hydrogen bonding) with solvents like acetone or ethanol for compatibility .

What synthetic routes are documented for 3-hydroxyphenoxy-substituted butanones, and how can side products be minimized?

Q. Advanced

- Azetidine-based coupling : Adapt methods from pharmaceutical syntheses (e.g., 5-[3-(3-hydroxyphenoxy)azetidin-1-yl] derivatives) using palladium-catalyzed cross-coupling to attach the phenoxy group .

- Friedel-Crafts acylation : React 3-hydroxyphenol with methyl vinyl ketone in acidic conditions, but monitor for over-alkylation byproducts via HPLC (C18 column, acetonitrile/water gradient) .

- Side-product mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to quench excess reagents and reduce di- or tri-substituted impurities .

How can metabolic pathways of 2-butanone derivatives be predicted using in silico tools?

Q. Advanced

- Metabolomics-guided prediction : Leverage GC-MS data from analogous compounds (e.g., 3-hydroxy-4-phenyl-2-butanone in Mimusops elengi) to identify likely Phase I oxidation sites (e.g., hydroxylation at C3) .

- CYP450 docking simulations : Use AutoDock Vina to model interactions with CYP3A4 or CYP2E1 isoforms, focusing on the ketone and phenolic moieties as oxidation hotspots .

- Pathway validation : Compare in silico results with in vitro hepatocyte assays, quantifying metabolites via LC-MS/MS .

What strategies optimize HPLC analysis for detecting 2-Butanone, 3-(3-hydroxyphenoxy)- in complex biological matrices?

Q. Advanced

- Column selection : Use a phenyl-hexyl stationary phase (e.g., 150 mm × 4.6 mm, 3 µm) to enhance retention of aromatic derivatives .

- Mobile phase : Gradient elution with 0.1% formic acid in water/acetonitrile improves peak symmetry and ionization efficiency for MS detection .

- Sample prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enriches the compound from plasma or tissue homogenates .

How do structural analogs like 4-(4-hydroxyphenyl)-2-butanone inform the stability studies of this compound?

Q. Advanced

- Degradation pathways : Raspberry ketone analogs undergo photodegradation via Norrish Type I cleavage under UV light—monitor for phenolic byproducts (e.g., 4-hydroxybenzaldehyde) using accelerated stability testing (40°C/75% RH) .

- pH stability : While data for 3-(3-hydroxyphenoxy)- derivatives are limited, analogs show instability in alkaline conditions (pH > 8), suggesting buffered solutions (pH 5–7) for storage .

What computational tools predict the environmental fate of 2-Butanone, 3-(3-hydroxyphenoxy)-?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.